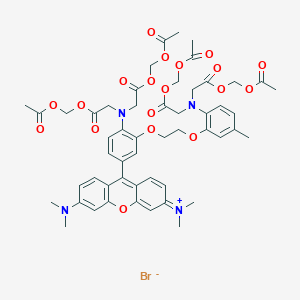

Rhod-2 AM

Beschreibung

Eigenschaften

IUPAC Name |

[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59N4O19.BrH/c1-32-10-16-42(55(24-48(61)71-28-67-33(2)57)25-49(62)72-29-68-34(3)58)46(20-32)65-18-19-66-47-21-37(11-17-43(47)56(26-50(63)73-30-69-35(4)59)27-51(64)74-31-70-36(5)60)52-40-14-12-38(53(6)7)22-44(40)75-45-23-39(54(8)9)13-15-41(45)52;/h10-17,20-23H,18-19,24-31H2,1-9H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXWZOWDWYQKBK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59BrN4O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1123.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rhod-2 AM: An In-depth Technical Guide to its Mechanism of Action for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent calcium indicator, Rhod-2 AM, detailing its mechanism of action, key experimental considerations, and protocols for its application in cellular and mitochondrial calcium signaling studies.

Core Mechanism of Action

Rhod-2 AM (Rhodamine-2 Acetoxymethyl Ester) is a high-affinity, cell-permeable fluorescent dye widely used for measuring intracellular calcium concentrations ([Ca²⁺]i), with a particular utility in monitoring mitochondrial calcium dynamics.[1][2][3] Its mechanism of action can be dissected into a multi-step process, beginning with its entry into the cell and culminating in a calcium-dependent fluorescent signal.

The acetoxymethyl (AM) ester modification renders the Rhod-2 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.[2][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2][4] This hydrolysis reaction is crucial as it transforms the molecule into its active, cell-impermeant form, Rhod-2.[2][3] The resulting carboxylate groups on the Rhod-2 molecule are negatively charged, effectively trapping it within the intracellular environment.[4]

The active Rhod-2 molecule is a derivative of the BAPTA chelator conjugated to a rhodamine fluorophore.[2] In its unbound state, Rhod-2 is essentially non-fluorescent.[5] Upon binding to free calcium ions (Ca²⁺), the molecule undergoes a conformational change that significantly enhances its fluorescence intensity.[2] This increase in fluorescence is directly proportional to the concentration of free Ca²⁺, allowing for the quantitative measurement of intracellular calcium levels.[2][6]

A key characteristic of Rhod-2 is its preferential accumulation in mitochondria.[1][7][8][9] The cationic nature of the Rhod-2 AM ester facilitates its sequestration into the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[8][10] Following hydrolysis by mitochondrial esterases, the active Rhod-2 becomes trapped within the organelle, making it a powerful tool for specifically studying mitochondrial calcium uptake and release.[8][11][12]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Rhod-2, post-hydrolysis. It is important to note that these values can be influenced by the intracellular environment.

| Property | Value | References |

| Excitation Wavelength (λex) | 549 - 557 nm | [1][5][13][14][15] |

| Emission Wavelength (λem) | 574 - 581 nm | [1][5][13][14][15] |

| Dissociation Constant (Kd) for Ca²⁺ | 570 nM - 1 µM | [1][5][14][16][17] |

| Molecular Weight | ~1124 g/mol | [1][18][19] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of Rhod-2 AM and a typical experimental workflow for its use.

Caption: Mechanism of Rhod-2 AM action.

References

- 1. stemcell.com [stemcell.com]

- 2. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cdn.stemcell.com [cdn.stemcell.com]

- 5. biotium.com [biotium.com]

- 6. spiedigitallibrary.org [spiedigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective loading of Rhod 2 into mitochondria shows mitochondrial Ca2+ transients during the contractile cycle in adult rabbit cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Rhod-2 AM | AAT Bioquest [aatbio.com]

- 17. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

An In-depth Technical Guide to Rhod-2 AM Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Rhod-2 AM for measuring intracellular calcium concentrations. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of this powerful fluorescent indicator, including its mechanism of action, spectral properties, and practical experimental protocols.

Core Principles of Rhod-2 AM

Rhod-2 AM (Rhod-2 acetoxymethyl ester) is a high-affinity, fluorescent dye used to detect and quantify intracellular calcium ions (Ca²⁺).[1][2] It belongs to the rhodamine family of dyes and is particularly valuable for its long excitation and emission wavelengths, which minimize autofluorescence from cellular components.[3][4] This characteristic makes it an excellent alternative to green fluorescent indicators like Fluo-3, especially in tissues with high levels of natural fluorescence.[4][5]

The "AM" designation indicates that the molecule is in its acetoxymethyl ester form. This modification renders the dye cell-permeable, allowing it to passively diffuse across the cell membrane.[6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Rhod-2 AM into its active, cell-impermeant form, Rhod-2.[3][6] This active form is trapped within the cell and can bind to free Ca²⁺.[6]

Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity.[3][6] Unlike ratiometric indicators such as Fura-2, Rhod-2 is a single-wavelength indicator, meaning its fluorescence intensity is directly proportional to the Ca²⁺ concentration, without a shift in its emission spectrum.[6]

A key feature of Rhod-2 AM is its tendency to accumulate in mitochondria due to its net positive charge.[7][8][9] This property makes it an invaluable tool for specifically studying mitochondrial Ca²⁺ dynamics, which play a crucial role in various cellular processes, including apoptosis and cellular metabolism.[7][10]

Mechanism of Action

The process of using Rhod-2 AM for calcium imaging involves a series of well-defined steps:

-

Cell Loading: The lipophilic Rhod-2 AM passively crosses the cell membrane.[6]

-

De-esterification: Inside the cell, intracellular esterases hydrolyze the AM ester groups, converting Rhod-2 AM into the membrane-impermeant Rhod-2.[6] This process traps the dye within the cell.

-

Calcium Binding: The active Rhod-2 binds to free intracellular Ca²⁺, leading to a conformational change in the dye molecule.[6]

-

Fluorescence Emission: This binding event significantly enhances the fluorescence of Rhod-2, which can be detected and quantified using fluorescence microscopy, flow cytometry, or a microplate reader.[4][6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of Rhod-2.

| Property | Value | References |

| Excitation Maximum (Ex) | 549 - 557 nm | [1][6][7][9][11] |

| Emission Maximum (Em) | 574 - 581 nm | [3][4][6][7][11] |

| Dissociation Constant (Kd) for Ca²⁺ | 570 nM - 1.0 µM | [6][7][12][13][14] |

| Molecular Weight | ~1124 g/mol | [2][6][7] |

| Quantum Yield | 0.1 | [13] |

Experimental Protocols

Preparation of Rhod-2 AM Stock Solution

-

Dissolving Rhod-2 AM: Prepare a stock solution of Rhod-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 2 to 5 mM.[3][5]

-

Storage: If not used immediately, aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3][12] Avoid repeated freeze-thaw cycles.[3]

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Prepare Working Solution: On the day of the experiment, thaw an aliquot of the Rhod-2 AM stock solution to room temperature.[4] Prepare a working solution by diluting the stock solution to a final concentration of 2-20 µM in a buffer of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[3][4] For many cell lines, a final concentration of 4-5 µM is recommended.[4][5]

-

Optional: Use of Pluronic® F-127: To aid in the dispersion of the hydrophobic Rhod-2 AM in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[4][5][12]

-

Optional: Use of Probenecid: To reduce the leakage of the de-esterified Rhod-2 from the cells via organic anion transporters, probenecid can be added to the working solution at a final concentration of 0.5-1.0 mM.[3][15]

-

Cell Incubation: Replace the cell culture medium with the Rhod-2 AM working solution. Incubate the cells for 30 to 60 minutes at 37°C, protected from light.[4][5] The optimal incubation time may vary between cell types.[3] For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization into organelles.[12]

-

Washing: After incubation, remove the loading solution and wash the cells several times with fresh, warm buffer (e.g., HBSS) to remove any extracellular dye.[3][12] If probenecid was used during loading, include it in the wash buffer as well.[15]

-

De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the intracellular Rhod-2 AM.[15]

-

Imaging: The cells are now ready for fluorescence imaging. Measure the fluorescence intensity using an appropriate instrument with excitation and emission wavelengths set around 550 nm and 580 nm, respectively.

Visualizations

Rhod-2 AM Mechanism of Action

Caption: Mechanism of Rhod-2 AM action.

Experimental Workflow for Calcium Imaging

Caption: Experimental workflow for Rhod-2 AM.

Mitochondrial Calcium Uptake in Apoptosis Signaling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. abmole.com [abmole.com]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]

- 7. stemcell.com [stemcell.com]

- 8. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. biotium.com [biotium.com]

- 13. Rhod-2 AM | AAT Bioquest [aatbio.com]

- 14. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]

- 15. abpbio.com [abpbio.com]

Rhod-2 AM: A Comprehensive Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhod-2 acetoxymethyl (AM) ester is a high-affinity, cell-permeant fluorescent indicator widely utilized for the detection and quantification of intracellular calcium (Ca²⁺), with a particular utility in monitoring mitochondrial Ca²⁺ dynamics.[1][2] Its longer excitation and emission wavelengths make it a valuable tool for multiplexing with other fluorescent probes and for use in cells and tissues with high autofluorescence.[3] This technical guide provides an in-depth overview of the spectral properties of Rhod-2 AM, detailed experimental protocols for its use, and a visualization of the associated cellular signaling pathways.

Core Principles

Rhod-2 AM is a non-polar compound that can readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, converting it into the polar, cell-impermeant Rhod-2 molecule.[4][5] This active form of the dye exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[4] Due to its net positive charge, Rhod-2 tends to accumulate in the mitochondria, driven by the mitochondrial membrane potential, making it an excellent probe for studying mitochondrial Ca²⁺ signaling.[2][6]

Spectral and Physicochemical Properties

The spectral and physicochemical properties of Rhod-2 are summarized in the table below. These values are crucial for designing and executing experiments, as well as for data analysis.

| Property | Value | References |

| Excitation Wavelength (λex) | 549 - 557 nm | [5][7][8] |

| Emission Wavelength (λem) | 574 - 581 nm | [5][8][9] |

| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [7] |

| Molecular Weight | 1123.96 g/mol | [7] |

| CAS Number | 145037-81-6 | [7] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [5][8] |

Experimental Protocols

A detailed and standardized protocol is essential for obtaining reliable and reproducible results with Rhod-2 AM. The following is a comprehensive guide for cell loading and fluorescence microscopy.

Reagent Preparation

-

Rhod-2 AM Stock Solution (1-5 mM):

-

Pluronic® F-127 Solution (20% w/v in DMSO):

-

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of Rhod-2 AM in aqueous solutions.[7]

-

Prepare a 20% (w/v) solution in DMSO.

-

-

Probenecid Stock Solution (Optional):

-

Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of the de-esterified dye from the cells.[7]

-

Prepare a stock solution in a suitable buffer.

-

-

Hanks' Balanced Salt Solution with HEPES (HHBS):

-

Prepare HHBS or another appropriate physiological buffer for cell washing and imaging.

-

Cell Loading Procedure

-

Culture cells on a suitable imaging plate (e.g., black-wall, clear-bottom 96-well plates) or coverslips overnight.[3]

-

Prepare the Rhod-2 AM working solution by diluting the stock solution to a final concentration of 2-20 µM in HHBS or your buffer of choice. For most cell lines, a final concentration of 4-5 µM is recommended.[11]

-

(Optional) To improve solubility, mix the Rhod-2 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it in the buffer, to achieve a final Pluronic® F-127 concentration of 0.02-0.04%.[7][10]

-

(Optional) If dye leakage is a concern, add probenecid to the working solution at a final concentration of 0.5-1.0 mM.[11]

-

Remove the culture medium from the cells and add the Rhod-2 AM working solution.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell lines.[3][11]

-

After incubation, wash the cells twice with HHBS or your buffer of choice to remove excess dye. If using probenecid, include it in the wash buffer.[3]

-

Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular Rhod-2 AM.[7]

-

The cells are now ready for fluorescence imaging.

Fluorescence Microscopy

-

Mount the coverslip or plate on a fluorescence microscope equipped with appropriate filters for Rhod-2 (e.g., a TRITC filter set).[11]

-

Excite the cells at ~540-550 nm and collect the emission at ~580-590 nm.[10]

-

Acquire baseline fluorescence before adding your stimulant of interest.

-

Add the stimulant and record the changes in fluorescence intensity over time.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the intracellular processing of Rhod-2 AM and a typical experimental workflow for its use in calcium imaging studies.

Conclusion

Rhod-2 AM is a powerful and versatile tool for investigating intracellular Ca²⁺ signaling, particularly within the mitochondria. Its long-wavelength spectral properties offer distinct advantages for various experimental designs. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize Rhod-2 AM to gain valuable insights into the complex roles of calcium in cellular physiology and pathophysiology.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhod-2 based measurements of intracellular calcium in the perfused mouse heart: cellular and subcellular localization and response to positive inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. biotium.com [biotium.com]

- 5. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]

- 6. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 7. abpbio.com [abpbio.com]

- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-depth Technical Guide to Rhod-2 AM for Mitochondrial Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhod-2 AM, a fluorescent probe widely used for measuring mitochondrial calcium (Ca²⁺) levels. We will delve into its core principles, provide detailed experimental protocols, and explore its application in understanding mitochondrial Ca²⁺ signaling pathways.

Core Principles of Rhod-2 AM

Rhod-2 AM is a cell-permeable acetoxymethyl (AM) ester derivative of the rhodamine-based Ca²⁺ indicator, Rhod-2.[1][2] Its chemical structure allows it to passively diffuse across the plasma membrane into the cytosol.[3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting Rhod-2 AM into its active, membrane-impermeant form, Rhod-2.[3][4] This process effectively traps the dye within the cell.

The key to its utility in mitochondrial studies lies in its net positive charge, which promotes its sequestration into the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[5][6] Upon binding to Ca²⁺, Rhod-2 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima in the longer wavelength visible spectrum, making it suitable for experiments in cells with high autofluorescence.[1][2] This fluorescence enhancement is the basis for quantifying mitochondrial Ca²⁺ concentrations.[3]

Mechanism of Action

The following diagram illustrates the mechanism of Rhod-2 AM for mitochondrial Ca²⁺ measurement.

Quantitative Data

The following table summarizes the key quantitative properties of Rhod-2 AM.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [7] |

| Molecular Weight | 1123.94 g/mol | [7] |

| Excitation Maximum (Ca²⁺-bound) | ~549-557 nm | [1][7][8][9][10][11] |

| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [1][3][8][9][10][11] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [2][3][10] |

| Recommended Stock Solution Concentration | 2-5 mM in anhydrous DMSO | [1][12][13] |

| Recommended Working Concentration | 2-20 µM | [1][12] |

Experimental Protocols

Successful measurement of mitochondrial Ca²⁺ using Rhod-2 AM requires careful attention to the experimental protocol. The following table provides a detailed methodology for loading, imaging, and analysis.

| Step | Procedure | Key Considerations & Notes | Reference(s) |

| 1. Reagent Preparation | Prepare a 2-5 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO. | Store aliquots at -20°C and protect from light and moisture. Avoid repeated freeze-thaw cycles. | [1][4][12][14] |

| Prepare a working solution of 2-20 µM Rhod-2 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). | The optimal concentration should be determined empirically for each cell line. For most cell lines, 4-5 µM is a good starting point. | [1][12] | |

| (Optional) Add 0.02-0.04% Pluronic® F-127 to the working solution to aid in dye solubilization. | Pluronic® F-127 is a non-ionic detergent that can improve the loading efficiency of AM esters. | [1][4][12][13] | |

| (Optional) Add 0.5-2.5 mM probenecid to the working and wash buffers to inhibit organic anion transporters. | This reduces leakage of the de-esterified dye from the cells. | [1][12][13] | |

| 2. Cell Loading | Plate cells on a suitable imaging dish or coverslip and allow them to adhere overnight. | Ensure cells are healthy and at an appropriate confluency (~70%). | [1][14] |

| Replace the culture medium with the Rhod-2 AM working solution. | If serum interferes with subsequent treatments, replace the medium with a serum-free buffer before adding the dye. | [1][12] | |

| Incubate the cells for 30-60 minutes at 37°C and 5% CO₂. | Incubation time may need to be optimized for different cell types. Longer incubation can improve signal but may also lead to compartmentalization in other organelles. | [1][12][13] | |

| 3. De-esterification and Washing | Remove the Rhod-2 AM working solution and wash the cells with fresh buffer (with or without probenecid). | Thorough washing is crucial to remove extracellular dye and reduce background fluorescence. | [1][13] |

| Incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the dye. | This step ensures that the majority of the dye is in its active, Ca²⁺-sensitive form. | [13][14] | |

| 4. Imaging and Data Acquisition | Image the cells using a fluorescence microscope, confocal microscope, or microplate reader equipped with appropriate filters for Rhod-2. | Use an excitation wavelength around 540-550 nm and collect emission around 570-590 nm. | [1][12] |

| Acquire baseline fluorescence before applying any stimuli. | This is essential for quantifying changes in Ca²⁺ levels. | ||

| Apply stimulants or drugs and record the changes in fluorescence intensity over time. | [12] | ||

| 5. (Optional) Calibration | To convert fluorescence values to Ca²⁺ concentrations, calibrate the signal using ionophores (e.g., A23187) in the presence of Ca²⁺-free (with EGTA) and saturating Ca²⁺ buffers to obtain Rmin and Rmax values. | This step is necessary for absolute quantification of Ca²⁺ concentrations. | [14] |

Experimental Workflow

The following diagram outlines a typical experimental workflow for using Rhod-2 AM.

Mitochondrial Calcium Signaling Pathways

Mitochondria play a crucial role in cellular Ca²⁺ homeostasis.[15][16] They can rapidly take up and release Ca²⁺, thereby shaping the spatio-temporal dynamics of intracellular Ca²⁺ signals.[15] This process is critical for regulating various cellular functions, including ATP production and cell death pathways.[16][17]

The primary mechanism for Ca²⁺ entry into the mitochondrial matrix is the mitochondrial calcium uniporter (MCU) , a highly selective channel located in the inner mitochondrial membrane.[1][15] The activity of the MCU is regulated by a complex of associated proteins, including MICU1 and MICU2 , which act as gatekeepers, sensing cytosolic Ca²⁺ levels.[16][17]

Ca²⁺ is extruded from the mitochondria primarily through the sodium-calcium exchanger (NCLX) and, in some cell types, a hydrogen-calcium exchanger (HCX) .[2][13][17]

Under conditions of excessive Ca²⁺ uptake, the mitochondrial permeability transition pore (mPTP) can open, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors, ultimately triggering cell death.[16]

Key Signaling Components

The following diagram illustrates the key components of the mitochondrial Ca²⁺ signaling pathway.

Applications in Drug Development

The ability to accurately measure mitochondrial Ca²⁺ is of paramount importance in drug development. Dysregulation of mitochondrial Ca²⁺ handling is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Rhod-2 AM can be employed in high-throughput screening assays to identify compounds that modulate mitochondrial Ca²⁺ uptake or release.[13] Furthermore, it can be used in preclinical studies to assess the on-target and off-target effects of drug candidates on mitochondrial function and cell viability.

Troubleshooting and Optimization

-

Low Signal: Increase the loading concentration of Rhod-2 AM or the incubation time. Ensure that the cells are healthy and the imaging settings are optimal.

-

High Background: Ensure thorough washing after dye loading. Consider using a lower dye concentration or including probenecid to prevent dye leakage.

-

Dye Compartmentalization: While Rhod-2 AM preferentially accumulates in mitochondria, some localization to other organelles can occur.[14] Co-staining with a mitochondria-specific marker (e.g., MitoTracker Green) can help confirm mitochondrial localization. For more specific mitochondrial targeting, permeabilizing the plasma membrane with a mild detergent like digitonin can allow cytosolic dye to be washed out.

-

Phototoxicity: Minimize exposure of the cells to excitation light to reduce phototoxicity and photobleaching.

By following the guidelines and protocols outlined in this guide, researchers can effectively utilize Rhod-2 AM to gain valuable insights into the intricate role of mitochondrial calcium in cellular physiology and disease.

References

- 1. Frontiers | Structure, Activity Regulation, and Role of the Mitochondrial Calcium Uniporter in Health and Disease [frontiersin.org]

- 2. NCLX: the mitochondrial sodium calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. Mitochondrial Ca2+ and Regulation of the Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Physiological and Pathophysiological Roles of Mitochondrial Na+-Ca2+ Exchanger, NCLX, in Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.bgu.ac.il [cris.bgu.ac.il]

- 9. Molecular mechanism of mitochondrial calcium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NCLX: The Mitochondrial Sodium Calcium Exchanger - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitochondrial calcium uniporter - Wikipedia [en.wikipedia.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The structure of the MICU1‐MICU2 complex unveils the regulation of the mitochondrial calcium uniporter | The EMBO Journal [link.springer.com]

- 16. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 17. Mitochondrial Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Rhod-2 AM vs. Other Calcium Indicators: A Technical Guide for Beginners

This guide provides a comprehensive comparison of Rhod-2 AM with other commonly used fluorescent calcium indicators, specifically tailored for researchers, scientists, and drug development professionals who are new to calcium imaging. We will delve into the core properties of these indicators, provide detailed experimental protocols, and offer a logical framework for selecting the appropriate dye for your experimental needs.

Introduction to Fluorescent Calcium Indicators

Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. Fluorescent calcium indicators are small molecules that chelate Ca²⁺, resulting in a change in their fluorescent properties. This allows for the real-time visualization and measurement of intracellular Ca²⁺ dynamics.

Most chemical indicators are available as acetoxymethyl (AM) esters. The AM group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant, active form of the dye in the cytoplasm.

There are two main categories of fluorescent calcium indicators:

-

Single-Wavelength Indicators : These dyes, such as Fluo-4 and Rhod-2, exhibit a significant increase in fluorescence intensity upon binding Ca²⁺ without a shift in their excitation or emission wavelengths.[1][2] They are generally very bright and are well-suited for detecting transient Ca²⁺ changes.

-

Ratiometric Indicators : These indicators, like Fura-2, undergo a spectral shift in either their excitation or emission wavelength upon Ca²⁺ binding.[3] By measuring the ratio of fluorescence at two different wavelengths, one can obtain a more accurate quantification of the absolute Ca²⁺ concentration, which corrects for variables like uneven dye loading, cell thickness, or photobleaching.[4][5][6]

Core Calcium Indicators: A Comparative Overview

For beginners, three indicators represent the most common starting points: the green-fluorescent Fluo-4, the red-fluorescent Rhod-2, and the ratiometric Fura-2. Each has distinct advantages and is suited for different applications.

Rhod-2 is a red-fluorescent, single-wavelength indicator. Its longer excitation and emission wavelengths make it particularly valuable for experiments in cells or tissues with high levels of green autofluorescence.[7] A key characteristic of Rhod-2 AM is its net positive charge, which promotes its sequestration into mitochondria.[1][8] While this makes it an excellent tool for measuring mitochondrial Ca²⁺, it can complicate measurements of cytosolic Ca²⁺.[9][10]

Fluo-4 is arguably one of the most popular green-fluorescent, single-wavelength indicators.[11] It is known for its large dynamic range, with a fluorescence intensity increase of over 100-fold upon Ca²⁺ binding.[12] This high signal-to-noise ratio makes it exceptionally well-suited for detecting small and rapid Ca²⁺ transients. Its excitation maximum at 494 nm is a near-perfect match for the common 488 nm argon-ion laser line, resulting in very bright signals.[11][12]

Fura-2 is the gold standard for quantitative calcium measurements.[13] As a ratiometric indicator, it is excited by UV light and exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm when bound to Ca²⁺, with a stable emission around 510 nm.[4][14] This property allows for the calculation of absolute intracellular Ca²⁺ concentrations.[5] However, its reliance on UV excitation can be more phototoxic to cells, and it requires specialized imaging equipment capable of rapidly alternating excitation wavelengths.[9][15]

Quantitative Data Comparison

The selection of a calcium indicator is critically dependent on its spectral properties and its affinity for calcium, described by the dissociation constant (K_d). The K_d is the Ca²⁺ concentration at which half of the indicator molecules are bound to calcium.[1][13] An indicator is most sensitive in a range between 0.1 and 10 times its K_d.[1][13] It is important to note that K_d values can be influenced by factors such as pH, temperature, and ionic strength.[3][13]

| Indicator | Type | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | K_d (Ca²⁺) | Key Characteristics |

| Rhod-2 | Single-Wavelength | ~552 - 557[1][8] | ~576 - 581[1][8][16] | ~570 nM - 1.0 µM[1][16] | Red fluorescence; minimizes autofluorescence issues; preferentially accumulates in mitochondria.[9][10] |

| Fluo-4 | Single-Wavelength | ~494[17] | ~506 - 516[17] | ~335 - 345 nM[17] | Green fluorescence; very bright with high signal-to-noise ratio; compatible with standard FITC filters.[12] |

| Fura-2 | Ratiometric (Dual-Ex) | ~340 (Ca²⁺-bound) / ~380 (Ca²⁺-free)[4][14] | ~510[4][14] | ~145 nM[5][18] | UV-excitable; allows for quantitative ratiometric measurement of absolute [Ca²⁺].[5] |

Logical and Experimental Workflows

Choosing the right indicator and executing the experiment correctly are crucial for reliable data. The following diagrams illustrate the decision-making process for indicator selection and the general workflow for a calcium imaging experiment using AM esters.

Figure 1. Decision-making flowchart for selecting a beginner-friendly calcium indicator.

Figure 2. General experimental workflow for loading cells with AM ester calcium indicators.

Detailed Experimental Protocols

The following are generalized protocols for loading cells with AM ester-based calcium indicators. Concentrations and incubation times may need to be optimized for specific cell types and experimental conditions.

-

Indicator Stock Solution : Prepare a 1 to 5 mM stock solution of the AM ester dye (Rhod-2 AM, Fluo-4 AM, or Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[16][19][20] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

-

Pluronic® F-127 Solution (Optional but Recommended) : Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent helps to disperse the water-insoluble AM esters in aqueous buffer.[16][19]

-

Physiological Buffer : Use a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer.[16][19] For some experiments, an organic anion-transport inhibitor like probenecid (1-2.5 mM) can be added to the buffer to reduce dye leakage from the cells.[19][21]

-

Cell Culture : Culture cells to an appropriate confluency on a support suitable for fluorescence microscopy (e.g., glass coverslips or imaging-specific microplates).

-

Prepare Working Solution : On the day of the experiment, thaw the indicator stock solution. Prepare a final working solution with a dye concentration typically between 1-5 µM in the physiological buffer.[16][19]

-

To aid solubilization: Mix the required volume of dye stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[19] Vortex briefly to mix.

-

-

Dye Loading : Remove the cell culture medium and wash the cells once with the physiological buffer. Add the dye working solution to the cells.

-

Incubation : Incubate the cells for 30 to 60 minutes.[19][21] The incubation temperature is critical:

-

Wash and De-esterification : After incubation, remove the dye-loading solution and wash the cells two to three times with fresh physiological buffer to remove any extracellular dye.[16]

-

Final Incubation : Incubate the cells for an additional 30 minutes at the chosen temperature to ensure complete de-esterification of the AM esters by intracellular esterases.[21] The cells are now ready for imaging.

-

Image Acquisition : Mount the cells on a fluorescence microscope equipped with the appropriate filter sets for the chosen indicator (e.g., TRITC set for Rhod-2, FITC set for Fluo-4, or UV filters for Fura-2).

-

Establish Baseline : Acquire a stable baseline fluorescence reading (F₀) before applying a stimulus.

-

Stimulation : Add the agonist or apply the stimulus to evoke a Ca²⁺ response.

-

Data Recording : Record the change in fluorescence intensity (F) over time.

-

Analysis : For single-wavelength indicators, the response is typically reported as the change in fluorescence normalized to the baseline (ΔF/F₀ = (F - F₀) / F₀). For ratiometric indicators like Fura-2, the ratio of emissions when excited at 340 nm and 380 nm is calculated and can be converted to an absolute Ca²⁺ concentration using the Grynkiewicz equation.[1]

Conclusion

For beginners in calcium imaging, the choice between Rhod-2 AM, Fluo-4 AM, and Fura-2 AM depends heavily on the experimental goals and available equipment. Fluo-4 AM is an excellent starting point for general-purpose detection of Ca²⁺ transients due to its brightness and ease of use. Rhod-2 AM is the indicator of choice when studying mitochondrial Ca²⁺ or when working with systems plagued by green autofluorescence. For researchers requiring precise quantification of absolute Ca²⁺ concentrations, Fura-2 AM remains the definitive, albeit more technically demanding, option. By understanding the fundamental properties of these indicators and following robust experimental protocols, researchers can successfully embark on the dynamic and insightful field of calcium signaling.

References

- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scimedia.com [scimedia.com]

- 3. resources.biomol.com [resources.biomol.com]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. Fura-2 AM | AAT Bioquest [aatbio.com]

- 6. Calcium Indicators | AAT Bioquest [aatbio.com]

- 7. Rhod-2 AM | AAT Bioquest [aatbio.com]

- 8. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]

- 9. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]

- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 12. Fluo-4 AM | AAT Bioquest [aatbio.com]

- 13. static.igem.org [static.igem.org]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. biotium.com [biotium.com]

- 17. biotium.com [biotium.com]

- 18. biotium.com [biotium.com]

- 19. docs.aatbio.com [docs.aatbio.com]

- 20. cdn.stemcell.com [cdn.stemcell.com]

- 21. abpbio.com [abpbio.com]

The Red Window into Neuronal Calcium: An In-depth Technical Guide to Rhod-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentrations is therefore paramount to advancing our understanding of the nervous system in both health and disease. Among the arsenal of chemical fluorescent Ca²⁺ indicators, Rhod-2 has emerged as a powerful tool, particularly for its red-shifted spectral properties which offer distinct advantages in complex biological systems.

This technical guide provides a comprehensive overview of the applications of Rhod-2 in neuroscience. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this probe in their experimental paradigms. We will delve into the core principles of Rhod-2, present detailed experimental protocols, summarize key quantitative data, and visualize complex signaling and experimental workflows.

Core Principles of Rhod-2

Rhod-2 is a fluorescent Ca²⁺ indicator belonging to the rhodamine family.[1] Its acetoxymethyl (AM) ester form, Rhod-2 AM, is a cell-permeant derivative that readily crosses the plasma membrane of neurons and other cells.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, rendering the molecule membrane-impermeant and trapping the active Rhod-2 indicator within the cell.[3]

The fluorescence of Rhod-2 is highly dependent on the concentration of free Ca²⁺. In its Ca²⁺-free state, Rhod-2 is dimly fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a dramatic increase in its fluorescence intensity, with reports of an 80- to 100-fold increase.[4][5] This property allows for the sensitive detection of intracellular Ca²⁺ transients.

A key characteristic of Rhod-2 is its preferential accumulation in mitochondria, driven by the dye's net positive charge and the negative mitochondrial membrane potential.[3][6] This has made Rhod-2 a widely used probe for investigating the role of mitochondrial Ca²⁺ buffering and signaling in neuronal function and pathology.[7][8][9]

Quantitative Data: A Comparative Overview

To aid in the selection of the appropriate Ca²⁺ indicator for a given neuroscience application, the following table summarizes the key photophysical and chemical properties of Rhod-2 in comparison to other commonly used fluorescent Ca²⁺ indicators.

| Property | Rhod-2 | Fluo-4 | Fura-2 |

| Excitation Max (nm) | ~549 - 557 | ~494 | 340/380 (ratiometric) |

| Emission Max (nm) | ~574 - 581 | ~516 | ~510 |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | ~345 nM | ~145 nM |

| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold[5][6] | >100-fold | Ratiometric Shift |

| Quantum Yield | Moderate | High | Moderate |

| Phototoxicity | Lower (visible light excitation) | Higher (blue light excitation) | High (UV excitation) |

| Ratiometric | No[1] | No | Yes |

| Mitochondrial Sequestration | High[6] | Low | Low |

| Two-Photon Excitation | Yes (around 850 nm)[10] | Yes (around 800-900 nm)[11] | Yes[11] |

Experimental Protocols

I. Preparation of Rhod-2 AM Stock and Working Solutions

A. Stock Solution (2-5 mM):

-

Prepare a stock solution of Rhod-2 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[12]

-

For example, to make a 2 mM stock solution, dissolve 1 mg of Rhod-2 AM in 444.86 µL of anhydrous DMSO.[13]

-

Aliquot the stock solution into single-use tubes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[12]

B. Working Solution (2-20 µM):

-

On the day of the experiment, thaw a single aliquot of the Rhod-2 AM stock solution.

-

Dilute the stock solution to the desired final concentration in a physiological buffer of choice, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[12] The optimal concentration should be determined empirically for each cell type and experimental condition, but a final concentration of 4-5 µM is often a good starting point for many cell lines.[14]

-

To aid in the solubilization of Rhod-2 AM in aqueous buffers, the non-ionic detergent Pluronic® F-127 is often used at a final concentration of 0.02-0.04%.[13][14]

-

To prevent the extrusion of the de-esterified dye by organic anion transporters, which can be active in some neuronal and glial cells, probenecid (1-2.5 mM) can be included in the working solution.[13]

II. Loading Rhod-2 AM into Primary Neuronal Cultures

-

Culture primary neurons on glass coverslips suitable for microscopy.

-

On the day of the experiment, remove the culture medium.

-

Add the Rhod-2 AM working solution to the coverslips.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.[14]

-

After incubation, wash the cells 2-3 times with warm physiological buffer to remove excess dye.

-

Allow the cells to de-esterify the dye for at least 30 minutes at 37°C in fresh buffer before imaging. This step is crucial for complete cleavage of the AM esters and trapping of the active Rhod-2.

III. Loading Rhod-2 AM into Acute Brain Slices

-

Prepare acute brain slices (200-300 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

For bulk loading, incubate the slices in a small volume of aCSF containing Rhod-2 AM (e.g., 5-10 µM) and Pluronic F-127 (0.02-0.04%) for 30-60 minutes at 37°C. The incubation should be done in a dark, oxygenated chamber.

-

Alternatively, for targeted loading of specific cells, Rhod-2 can be included in the patch pipette solution (e.g., 200 µM) during whole-cell patch-clamp recordings.[15]

-

After incubation, transfer the slices to a recording chamber perfused with oxygenated aCSF for imaging.

IV. Measuring Mitochondrial Ca²⁺ and Distinguishing from Cytosolic Signals

Due to its propensity to accumulate in mitochondria, specific protocols are required to isolate the mitochondrial Ca²⁺ signal.

A. Selective Mitochondrial Loading:

-

Incubate cells with a low concentration of Rhod-2 AM (e.g., 1-2 µM) for a longer duration (e.g., 60-90 minutes) at a lower temperature (e.g., room temperature followed by a brief period at 37°C). This can favor mitochondrial sequestration.

B. Permeabilization Method:

-

Load cells with Rhod-2 AM as described for cultured neurons.

-

After loading, briefly permeabilize the plasma membrane with a mild detergent like saponin (e.g., 50 µg/mL for 1-2 minutes) or digitonin.[16] This allows the cytosolic pool of Rhod-2 to be washed out, while the dye trapped within the mitochondria is retained.

-

Wash the permeabilized cells with an intracellular-like buffer to remove the cytosolic dye before imaging.

C. Co-localization with a Mitochondrial Marker:

-

Co-load cells with Rhod-2 AM and a mitochondrial-specific fluorescent marker, such as MitoTracker Green FM.[17]

-

Image both fluorophores simultaneously using appropriate filter sets.

-

Regions of co-localization (appearing yellow in a merged image) confirm the mitochondrial localization of the Rhod-2 signal.[17] An analysis mask can be created based on the MitoTracker signal to specifically quantify the Rhod-2 fluorescence within mitochondria.[18]

Data Analysis and Interpretation

A. Background Subtraction: Before any quantitative analysis, it is essential to subtract the background fluorescence from the images. The background can be determined from a region of the image that does not contain any cells.

B. Normalization of Fluorescence Changes (ΔF/F₀): Since Rhod-2 is a non-ratiometric indicator, changes in fluorescence intensity are typically expressed as a ratio relative to the baseline fluorescence (F₀).[1]

ΔF/F₀ = (F - F₀) / F₀

Where:

-

F is the fluorescence intensity at a given time point.

-

F₀ is the baseline fluorescence intensity, usually averaged over a period before the stimulus.[19]

This normalization corrects for variations in dye concentration between cells and changes in illumination intensity during the experiment.

C. Calibration to Absolute Ca²⁺ Concentrations: While more complex for non-ratiometric dyes, it is possible to estimate the absolute Ca²⁺ concentration by performing a calibration at the end of the experiment.

-

Determine F_min: Obtain the minimum fluorescence by applying a Ca²⁺-free solution containing a strong Ca²⁺ chelator like EGTA and a Ca²⁺ ionophore (e.g., ionomycin) to deplete intracellular Ca²⁺.

-

Determine F_max: Obtain the maximum fluorescence by applying a solution with a saturating concentration of Ca²⁺ in the presence of the ionophore.

-

The intracellular Ca²⁺ concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * (F - F_min) / (F_max - F)

Where:

-

Kd is the dissociation constant of Rhod-2 for Ca²⁺ (~570 nM).

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Mitochondrial Ca²⁺ Imaging

Simplified Signaling Pathway: Mitochondrial Ca²⁺ Uptake

Applications of Rhod-2 in Neuroscience Research

Rhod-2 has been instrumental in a variety of neuroscience research areas:

-

Mitochondrial Ca²⁺ Homeostasis: Its primary application is in monitoring mitochondrial Ca²⁺ dynamics in response to neuronal activity, excitotoxicity, and in models of neurodegenerative diseases.[8][9]

-

Synaptic Transmission: Rhod-2 has been used to study Ca²⁺ transients in presynaptic terminals, shedding light on the role of mitochondria in buffering Ca²⁺ during neurotransmitter release.[20][21]

-

Astrocyte-Neuron Interactions: The red-shifted spectrum of Rhod-2 makes it suitable for multicolor imaging experiments, for instance, to simultaneously image Ca²⁺ dynamics in astrocytes (labeled with Rhod-2) and neurons (expressing a green fluorescent protein).[15][22]

-

Neurodegenerative Diseases: Rhod-2 has been employed to investigate alterations in mitochondrial Ca²⁺ handling in cellular models of diseases like Alzheimer's and Parkinson's, where mitochondrial dysfunction is a key pathological feature.

-

Drug Discovery: In a drug development context, Rhod-2 can be used in high-throughput screening assays to identify compounds that modulate neuronal or mitochondrial Ca²⁺ signaling.

Advantages and Limitations of Rhod-2

Advantages:

-

Red-Shifted Spectrum: Its longer excitation and emission wavelengths minimize phototoxicity and reduce background autofluorescence from endogenous fluorophores like NAD(P)H, which is particularly beneficial for in vivo and tissue imaging.[3]

-

High Fluorescence Enhancement: The large increase in fluorescence upon Ca²⁺ binding provides a high signal-to-noise ratio.[4]

-

Mitochondrial Targeting: Its preferential accumulation in mitochondria makes it a valuable tool for studying the role of this organelle in Ca²⁺ signaling.[6]

-

Compatibility with Green Fluorophores: Its red emission allows for multicolor imaging with green fluorescent probes like GFP or Fluo-4.[15]

Limitations:

-

Non-Ratiometric: As a single-wavelength indicator, its signal can be affected by factors other than Ca²⁺ concentration, such as dye loading, cell volume changes, and photobleaching.[1]

-

Mitochondrial Sequestration: While an advantage for studying mitochondria, this can be a drawback if the goal is to measure cytosolic Ca²⁺, as the signal will be a composite of both compartments. Careful experimental design is needed to dissect these signals.

-

Potential for Cytotoxicity: Like other chemical indicators, high concentrations or prolonged loading times can be cytotoxic. One study has shown that Rhod-2 AM can increase astrocytic and neuronal glucose uptake and induce an increase in extracellular K⁺ and ATP in vivo.[5]

Conclusion

Rhod-2 is a valuable and versatile fluorescent Ca²⁺ indicator for neuroscience research. Its red-shifted spectral properties and propensity for mitochondrial accumulation offer unique advantages for specific experimental questions. By understanding its core principles, employing rigorous experimental protocols, and being mindful of its limitations, researchers can effectively harness the power of Rhod-2 to gain deeper insights into the intricate role of calcium signaling in the nervous system. This in-depth guide provides the foundational knowledge for scientists and drug development professionals to confidently integrate Rhod-2 into their research endeavors, ultimately contributing to the advancement of neuroscience.

References

- 1. scimedia.com [scimedia.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. stemcell.com [stemcell.com]

- 4. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]

- 5. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitochondrial free calcium levels (Rhod-2 fluorescence) and ultrastructural alterations in neuronally differentiated PC12 cells during ceramide-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. researchgate.net [researchgate.net]

- 16. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. Presynaptic Mitochondria in Functionally Different Motor Neurons Exhibit Similar Affinities for Ca2+ But Exert Little Influence as Ca2+ Buffers at Nerve Firing Rates In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evidence that mitochondria buffer physiological Ca2+ loads in lizard motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Astrocytic Calcium Signaling: Mechanism and Implications for Functional Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Rhod-2 AM for Detecting Intracellular Calcium Release

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Rhod-2 acetoxymethyl ester (Rhod-2 AM), a fluorescent probe widely utilized for the detection and quantification of intracellular calcium (Ca²⁺) release. This document details the core principles of Rhod-2 AM, its mechanism of action, experimental protocols, and its application in studying key signaling pathways.

Introduction to Rhod-2 AM

Rhod-2 AM is a high-affinity, cell-permeant fluorescent indicator for calcium ions. Its red fluorescence emission makes it particularly valuable for multicolor imaging studies, allowing for simultaneous measurement of calcium dynamics alongside other fluorescent probes, such as those in the green spectrum like Fluo-4.[1] The acetoxymethyl (AM) ester group confers lipophilicity to the molecule, enabling it to passively diffuse across the cell membrane.[1][2][3][4][5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now cell-impermeant Rhod-2 in the cytosol.[1][2][3][5] The active Rhod-2 molecule exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1][2]

A key characteristic of Rhod-2 is its propensity to accumulate within mitochondria due to its net positive charge.[7][8][9][10][11][12] This feature makes it an invaluable tool for specifically investigating mitochondrial calcium uptake and release.

Mechanism of Action

The functionality of Rhod-2 AM as a calcium indicator is a two-step process. First, the non-polar AM ester derivative readily crosses the plasma membrane into the cell. In the intracellular environment, esterases hydrolyze the AM groups, yielding the polar, fluorescently active Rhod-2 molecule. This process ensures that the indicator is trapped within the cell.

Upon binding to free Ca²⁺, the Rhod-2 molecule undergoes a conformational change that results in a dramatic enhancement of its fluorescence emission. The intensity of the emitted fluorescence is directly proportional to the concentration of intracellular free calcium, allowing for quantitative measurements of calcium transients.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of Rhod-2 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₅₉BrN₄O₁₉ | [1][5][8] |

| Molecular Weight | ~1124 g/mol | [1][5][8] |

| Excitation Maximum (Ca²⁺-bound) | ~549-557 nm | [1][5][7][8][13] |

| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | [1][8] |

| Dissociation Constant (Kd) for Ca²⁺ | ~570 nM | [1] |

Key Intracellular Calcium Release Pathways

Intracellular calcium release is primarily mediated by two key receptor channels located on the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR): the Inositol 1,4,5-trisphosphate (IP₃) receptors and the Ryanodine receptors (RyRs).

IP₃ Receptor Signaling Pathway

The IP₃ receptor signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃.[14] IP₃, a soluble second messenger, diffuses through the cytoplasm and binds to its receptor (IP₃R) on the ER membrane.[14][15] This binding event opens the channel, allowing for the rapid release of stored Ca²⁺ from the ER into the cytosol.[14][16][17]

Ryanodine Receptor Signaling Pathway

Ryanodine receptors are a family of calcium release channels primarily found on the sarcoplasmic reticulum in muscle cells and the endoplasmic reticulum in other cell types.[18][19][20][21] In striated muscle, RyRs are activated by a direct physical coupling to dihydropyridine receptors (DHPRs) in the T-tubule membrane following membrane depolarization.[18][20] In cardiac muscle and other cell types, RyRs are activated by a mechanism known as calcium-induced calcium release (CICR).[20][22] A small influx of Ca²⁺ from the extracellular space or from IP₃R-mediated release raises the local cytosolic Ca²⁺ concentration, which in turn activates the RyRs to release a much larger amount of Ca²⁺ from the SR/ER stores.[20]

Experimental Protocols

The following sections provide detailed methodologies for the use of Rhod-2 AM in cell-based assays.

Preparation of Rhod-2 AM Stock and Working Solutions

Materials:

-

Rhod-2 AM

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Serum-free cell culture medium or buffered salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

Protocol:

-

Prepare a 1-5 mM Rhod-2 AM stock solution: Dissolve the solid Rhod-2 AM in anhydrous DMSO.[2][4][5][7][23] For example, to make a 1 mM stock solution, add the appropriate volume of DMSO to 1 mg of Rhod-2 AM (molecular weight ~1124 g/mol ). Store the stock solution in small aliquots at -20°C, protected from light and moisture.[2][24]

-

Prepare the Rhod-2 AM working solution: On the day of the experiment, thaw a stock solution aliquot to room temperature.[2][23] Dilute the stock solution to a final working concentration of 1-10 µM in serum-free medium or a suitable buffer.[2][4][5][7][23]

-

Use of Pluronic® F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic Rhod-2 AM in the aqueous loading buffer, Pluronic® F-127, a non-ionic detergent, can be used.[2][3][4] A common method is to mix the Rhod-2 AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer to achieve a final Pluronic® F-127 concentration of 0.02-0.04%.[4][23]

Cell Loading Protocol

Materials:

-

Adherent or suspension cells

-

Rhod-2 AM working solution

-

Indicator-free medium or buffer

-

(Optional) Probenecid

Protocol:

-

Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in microplates for plate reader-based assays. For suspension cells, adjust the cell density as required for the experiment.

-

Dye Loading:

-

Incubation: Incubate the cells with the Rhod-2 AM working solution for 15-60 minutes at 20-37°C, protected from light.[4][5][7] The optimal loading time and temperature should be determined empirically for each cell type.[4] Incubation at 37°C may promote sequestration of the dye into organelles, particularly mitochondria, while loading at room temperature may favor cytosolic localization.[2]

-

(Optional) Use of Probenecid: To reduce the leakage of the de-esterified indicator from the cells via organic anion transporters, probenecid (1-2.5 mM) can be included in the loading and post-loading buffers.[4][24]

-

Wash: After incubation, remove the loading solution and wash the cells two to three times with indicator-free medium or buffer to remove any extracellular dye.[2][7]

-

De-esterification: Incubate the cells for an additional 30 minutes in indicator-free medium to allow for the complete hydrolysis of the AM esters by intracellular esterases.[4]

-

Measurement: The cells are now ready for fluorescence measurement of intracellular calcium.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment using Rhod-2 AM to measure intracellular calcium release.

Advantages and Limitations

Advantages:

-

Red Fluorescence: Its longer excitation and emission wavelengths minimize autofluorescence from cellular components and reduce phototoxicity compared to UV-excitable probes.[1][2]

-

Mitochondrial Targeting: Rhod-2 AM is particularly useful for studying mitochondrial calcium dynamics due to its preferential accumulation in this organelle.[1][7][9][10]

-

High Ca²⁺ Affinity: Its dissociation constant in the sub-micromolar range makes it suitable for detecting transient physiological changes in intracellular calcium.[1]

-

Multiplexing Capability: The red emission spectrum allows for its use in combination with green fluorescent probes for multi-parameter analysis.[1]

Limitations:

-

Intensity-Based Measurement: Rhod-2 is a single-wavelength indicator, meaning that changes in fluorescence intensity are used to determine calcium concentration. This can be susceptible to artifacts from changes in cell volume, dye concentration, and photobleaching. Ratiometric indicators like Fura-2 can overcome some of these issues.

-

Compartmentalization: While its mitochondrial accumulation is an advantage for specific applications, it can be a limitation if the goal is to measure cytosolic calcium exclusively. Careful loading conditions (e.g., lower temperature) can help to mitigate this, but some degree of compartmentalization is often unavoidable.[2]

-

Lower Quantum Yield: Compared to some green fluorescent indicators like Fluo-4, Rhod-2 may have a lower fluorescence quantum yield, resulting in a slightly lower signal-to-noise ratio.[2]

Conclusion

Rhod-2 AM is a powerful and versatile tool for the investigation of intracellular calcium signaling. Its unique spectral properties and tendency to localize within mitochondria make it an indispensable probe for a wide range of applications in cell biology, neuroscience, and drug discovery. By understanding its mechanism of action and adhering to optimized experimental protocols, researchers can effectively utilize Rhod-2 AM to gain valuable insights into the complex dynamics of intracellular calcium release.

References

- 1. Buy Rhod-2 AM (EVT-1206878) [evitachem.com]

- 2. biotium.com [biotium.com]

- 3. biotium.com [biotium.com]

- 4. abpbio.com [abpbio.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cdn.stemcell.com [cdn.stemcell.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Calcium flux and functional analysis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 10. stemcell.com [stemcell.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. Frontiers | IP3 Receptor-Mediated Calcium Signaling and Its Role in Autophagy in Cancer [frontiersin.org]

- 15. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]

- 17. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 21. Ryanodine receptor calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. docs.aatbio.com [docs.aatbio.com]

- 24. docs.aatbio.com [docs.aatbio.com]

A Foundational Guide to Fluorescent Calcium Probes for Researchers

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the principles and applications of fluorescent calcium probes. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a myriad of cellular processes, from signal transduction and neurotransmission to muscle contraction and apoptosis. The ability to accurately measure and visualize dynamic changes in intracellular Ca²⁺ concentration is therefore paramount to understanding cellular physiology and pathology. Fluorescent calcium indicators have emerged as indispensable tools for these investigations, enabling real-time monitoring of Ca²⁺ dynamics in living cells and organisms.

This guide provides a comprehensive overview of the two main classes of fluorescent calcium probes: chemical indicators and genetically encoded calcium indicators (GECIs). It details their mechanisms of action, key performance metrics, and the experimental protocols necessary for their successful implementation. Furthermore, it illustrates critical calcium signaling pathways, providing a visual context for the application of these powerful research tools.

Principles of Fluorescent Calcium Detection

Fluorescent calcium indicators are molecules that exhibit a change in their fluorescent properties upon binding to Ca²⁺. This change can manifest as an increase in fluorescence intensity or a shift in the excitation or emission wavelength. The fundamental principle behind these probes is their composition: a Ca²⁺-binding chelator linked to a fluorophore. When Ca²⁺ binds to the chelator, it induces a conformational change in the molecule that alters the electronic environment of the fluorophore, thereby modulating its fluorescence.

There are two primary categories of fluorescent calcium indicators:

-

Chemical Indicators: These are small organic molecules that can be loaded into cells. They are often derivatives of chelators like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), which provides high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺)[1].

-

Genetically Encoded Calcium Indicators (GECIs): These are proteins that can be introduced into cells via transfection or by creating transgenic organisms[2]. They are composed of a Ca²⁺-binding protein domain, typically calmodulin (CaM) or troponin C, fused to one or more fluorescent proteins[3][4][5].

Quantitative Properties of Fluorescent Calcium Probes

The selection of an appropriate calcium indicator is critical for the success of an experiment and depends on factors such as the expected Ca²⁺ concentration range, the desired temporal resolution, and the specific cellular context. The following tables summarize the key quantitative properties of commonly used chemical and genetically encoded calcium indicators to facilitate this selection process.

Table 1: Properties of Common Chemical Calcium Indicators

| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) | Quantum Yield | Brightness (M-1cm-1) |

| Fura-2 | Ratiometric (Excitation) | 145 | 340 / 380 | 510 | ~0.23-0.49 | ~23,000 |

| Indo-1 | Ratiometric (Emission) | 230 | ~346 | 475 / 401 | ~0.37-0.59 | ~32,000 |

| Fluo-4 | Single Wavelength | 345 | 494 | 516 | ~0.85 | ~72,000 |

| Oregon Green 488 BAPTA-1 | Single Wavelength | 170 | 494 | 523 | ~0.71 | ~60,000 |

| Cal-520 | Single Wavelength | 320 | 492 | 514 | ~0.70 | ~56,000 |

| Rhod-2 | Single Wavelength | 570 | 557 | 581 | - | - |

| X-Rhod-1 | Single Wavelength | 700 | 580 | 600 | - | - |

Data compiled from multiple sources[2][6][7][8][9]. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

Table 2: Properties of Common Genetically Encoded Calcium Indicators (GECIs)

| Indicator | Type | Kd (nM) | Excitation (nm) | Emission (nm) |

| GCaMP6s | Single Wavelength | 287 | 488 | 512 |

| GCaMP6m | Single Wavelength | 226 | 488 | 512 |

| GCaMP6f | Single Wavelength | 375 | 488 | 512 |

| jRGECO1a | Single Wavelength (Red) | 146 | 560 | 585 |

| jRCaMP1a | Single Wavelength (Red) | 709 | 562 | 585 |

| Cameleon (YC3.60) | FRET-based Ratiometric | 250 | 440 (CFP) | 480 (CFP) / 535 (YFP) |

Data compiled from multiple sources[4][10]. Note that the performance of GECIs can vary depending on the expression system and cellular environment.

Experimental Protocols

The successful use of fluorescent calcium probes relies on proper experimental design and execution. This section provides detailed methodologies for key experimental procedures.

Protocol 1: Loading Chemical Indicators into Adherent Cells using Fura-2 AM

This protocol is adapted for loading adherent cells with the ratiometric indicator Fura-2 AM[11][12][13][14].

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Probenecid (optional, to inhibit dye extrusion)

-

Adherent cells cultured on coverslips or in imaging plates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO.

-

If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

-

-

Prepare Loading Buffer:

-

For a final Fura-2 AM concentration of 2-5 µM, dilute the Fura-2 AM stock solution into pre-warmed HBSS.

-

Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.04% to aid in the dispersion of the nonpolar AM ester in the aqueous buffer.

-

If dye leakage is a concern, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

After loading, wash the cells twice with pre-warmed HBSS (containing probenecid if used during loading) to remove extracellular dye.

-

Add fresh HBSS and incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active form of the dye inside the cells.

-

-

Imaging:

-

The cells are now ready for imaging on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

-

Protocol 2: Introducing GECIs into Cells via Plasmid Transfection

This protocol provides a general workflow for expressing GECIs in cultured cells using plasmid transfection.

Materials:

-

GECI plasmid DNA (e.g., GCaMP6s in a suitable expression vector)

-

Cultured cells

-

Transfection reagent (e.g., Lipofectamine)

-

Culture medium

Procedure:

-

Cell Plating: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

On the day of transfection, dilute the GECI plasmid DNA and the transfection reagent in separate tubes of serum-free medium according to the manufacturer's instructions.

-

Combine the diluted DNA and transfection reagent and incubate for the recommended time to allow for complex formation.

-

Add the DNA-transfection reagent complexes to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh, complete culture medium.

-

-

Expression: Allow the cells to express the GECI for 24-72 hours before imaging. The optimal expression time will vary depending on the cell type and the specific GECI.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific GECI (e.g., ~488 nm excitation and ~510 nm emission for GCaMP).

Protocol 3: In Vivo Calcium Imaging in Mice

This protocol outlines the general steps for performing in vivo two-photon calcium imaging in the brain of a mouse expressing a GECI[15][16][17][18].

Materials:

-

Mouse expressing a GECI in the brain (either through viral injection or a transgenic line)

-

Surgical tools for craniotomy

-

Dental cement

-

Cover glass

-

Two-photon microscope

-

Anesthesia

Procedure:

-

Surgical Preparation:

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest.

-

Carefully remove the dura mater.

-

Place a cover glass over the exposed brain and seal it with dental cement to create a cranial window.

-

-

Imaging:

-

Allow the mouse to recover from surgery.

-

For imaging, the mouse can be either anesthetized or head-fixed and awake on a treadmill or in a virtual reality environment.

-

Position the mouse under the two-photon microscope and locate the region of interest.

-

Acquire time-series images of GECI fluorescence to monitor neuronal activity.

-

Data Analysis Workflow

The analysis of calcium imaging data typically involves several key steps to extract meaningful biological information[19][20][21][22][23].

-

Preprocessing: This includes motion correction to account for animal movement and background subtraction to reduce noise.

-

Region of Interest (ROI) Selection: Identify individual cells or subcellular compartments of interest. This can be done manually or using automated segmentation algorithms.

-

Signal Extraction: Extract the average fluorescence intensity from each ROI for each frame of the imaging movie.

-

Calculation of ΔF/F₀: Normalize the fluorescence signal to represent the change in fluorescence relative to the baseline. This is typically calculated as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

-

Spike Inference (for neuronal data): Deconvolve the calcium signal to estimate the underlying spike train of the neuron.

-

Data Interpretation: Correlate the observed calcium transients with specific stimuli, behaviors, or pharmacological treatments.

Key Calcium Signaling Pathways

Fluorescent calcium probes are instrumental in dissecting the complex spatio-temporal dynamics of intracellular Ca²⁺ signaling. Below are diagrams of key pathways that are frequently investigated using these tools.

G-Protein Coupled Receptor (GPCR) and Tyrosine Kinase Receptor Signaling